3-Methyl-2-nitropyridine
Description
Overview of Pyridine (B92270) Derivatives in Chemical Research
Pyridine (C₅H₅N) is an aromatic heterocyclic compound that can be considered a benzene (B151609) molecule with one CH group replaced by a nitrogen atom. rsc.orgijcrt.org This substitution has profound effects on the molecule's electronic properties and reactivity. The nitrogen atom's lone pair of electrons does not participate in the aromatic system, making pyridine basic and capable of acting as a ligand in coordination chemistry. wikipedia.org
Pyridine derivatives are ubiquitous in various scientific disciplines. In medicinal chemistry, the pyridine scaffold is a "privileged structure," appearing in a vast number of pharmaceuticals due to its ability to interact with biological targets and improve the solubility and bioavailability of drug candidates. rsc.orgresearchgate.net Many vitamins, such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), contain a pyridine ring. rsc.org In agriculture, pyridine derivatives are essential components of many herbicides and insecticides. wikipedia.org Furthermore, they are widely used as solvents, reagents, and catalysts in organic synthesis. wikipedia.org The versatility of the pyridine ring allows for extensive functionalization, leading to a diverse array of compounds with tailored properties. researchgate.netsciencepublishinggroup.com
Significance of Nitro Group Functionalization in Heterocyclic Systems
The introduction of a nitro group (–NO₂) onto a heterocyclic ring, such as pyridine, significantly alters its chemical reactivity. numberanalytics.commdpi.com The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAᵣ). wikipedia.orgnumberanalytics.com This effect is particularly pronounced when the nitro group is in the ortho or para position to a leaving group.
This activation allows for the introduction of a wide range of nucleophiles, providing a powerful tool for the synthesis of complex molecules. mdpi.comscispace.com The nitro group itself can also serve as a leaving group in certain reactions. mdpi.comuni-rostock.de Furthermore, the nitro group can be readily reduced to an amino group (–NH₂), which is a key functional group in the synthesis of many biologically active compounds and other functional materials. uni-rostock.deinnospk.com This transformation from an electron-withdrawing to an electron-donating group dramatically changes the electronic properties of the molecule, offering further synthetic possibilities.
Contextualizing 3-Methyl-2-nitropyridine within Pyridine Chemistry
This compound, also known as 2-nitro-3-picoline, is a specific derivative that embodies the chemical principles of both pyridine and nitro-aromatic compounds. nih.gov Its structure consists of a pyridine ring substituted with a methyl group at the 3-position and a nitro group at the 2-position. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on adjacent carbons creates a unique electronic environment within the molecule.
The nitro group at the 2-position strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. The methyl group at the 3-position can influence the regioselectivity of these reactions through steric and electronic effects. This interplay of functional groups makes this compound a valuable intermediate in organic synthesis.
Research Trajectories and Unanswered Questions Regarding this compound
Current research on this compound and related compounds focuses on several key areas. One significant trajectory is its use as a precursor in the synthesis of more complex molecules, including those with potential biological activity. nih.govmdpi.com For example, the nitro group can be displaced by various nucleophiles to introduce new functionalities. nih.gov
A notable application is in the field of radiochemistry, where researchers have investigated the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride to produce ¹⁸F-labeled compounds for positron emission tomography (PET) imaging. researchgate.net Studies have explored the reaction conditions required to achieve high radiochemical yields. researchgate.net
Despite the existing research, several questions remain. A deeper understanding of the interplay between the methyl and nitro groups in directing nucleophilic substitution reactions could lead to more selective and efficient synthetic methods. Further exploration of the reactivity of the methyl group, for instance, in condensation reactions, could open up new synthetic pathways. mdpi.com Additionally, a comprehensive investigation into the full range of potential applications of this compound and its derivatives, particularly in materials science and medicinal chemistry, is an area ripe for further study. researchgate.net
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | nih.gov |
| Molecular Weight | 138.12 g/mol | nih.govbiosynth.com |
| CAS Number | 18368-73-5 | nih.govbiosynth.com |
| Melting Point | 43.00 °C | biosynth.com |
| Boiling Point | 266.60 °C | biosynth.com |
| Flash Point | 115.00 °C | biosynth.com |
| SMILES | CC1=C(N=CC=C1)N+[O-] | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSGPKSSZLCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340357 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-73-5 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 3 Methyl 2 Nitropyridine and Its Analogues
Direct Nitration Approaches
Direct nitration of the pyridine (B92270) ring, particularly for substrates like 3-methylpyridine (B133936) (3-picoline), presents significant challenges due to the electron-deficient nature of the aromatic system. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution, making such reactions sluggish and often requiring harsh conditions.
Nitration of Substituted Pyridines
The electrophilic aromatic substitution of pyridine derivatives generally proceeds with great difficulty. researchgate.net For instance, the direct nitration of pyridine itself to yield 3-nitropyridine (B142982) occurs with a mere 12% yield even at high temperatures of 350°C. researchgate.net The presence of an activating group can influence the reaction, but the inherent deactivation by the ring nitrogen remains a dominant factor.
A more effective method for the nitration of pyridine and its substituted derivatives involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent. researchgate.net This reaction forms an N-nitropyridinium ion intermediate. Subsequent reaction with sulfur dioxide/bisulfite in water leads to the formation of the 3-nitropyridine. researchgate.net This approach avoids the harsh conditions of traditional nitrating mixtures.
Another strategy involves the nitration of pyridine-N-oxides. For example, 3-methylpyridine-1-oxide can be prepared by oxidizing 3-methylpyridine with reagents like hydrogen peroxide in glacial acetic acid. orgsyn.org The resulting N-oxide can then be nitrated. This method often provides better yields and regioselectivity compared to the direct nitration of the parent pyridine.
Regioselectivity and Yield Optimization in Direct Nitration
Achieving high regioselectivity and optimizing yields are paramount in the direct nitration of pyridines. The electron-withdrawing nature of the nitrogen atom directs electrophilic attack primarily to the 3-position (meta-position). However, yields are often low under classical nitration conditions (e.g., HNO₃/H₂SO₄).
Modern methods have been developed to address these challenges. The reaction with dinitrogen pentoxide, for instance, provides moderate yields for 3-substituted pyridines. researchgate.net The mechanism is not a direct electrophilic substitution but involves a Current time information in Bangalore, IN.biosynth.com sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring. researchgate.netntnu.no
A novel, practical protocol for highly regioselective meta-nitration of pyridines utilizes a dearomatization-rearomatization strategy. nih.govacs.org This mild, one-pot, and catalyst-free process can be used for late-stage meta-nitration of various pyridine-containing molecules. nih.govacs.org
Table 1: Comparison of Direct Nitration Methods for Pyridine Derivatives
| Method | Reagents | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|---|
| High-Temperature Nitration | HNO₃ | Pyridine | 3-Nitropyridine | 12% | researchgate.net |
| Dinitrogen Pentoxide Method | N₂O₅, SO₂/HSO₃⁻, H₂O | Pyridine | 3-Nitropyridine | 77% | researchgate.net |
Transformation of Precursor Compounds
Synthesizing 3-methyl-2-nitropyridine and its analogues can also be effectively achieved by modifying existing compounds that already contain either the pyridine scaffold or the necessary substituents.
Conversion of 2-Nitro-3-methyltoluene to this compound
The synthesis of a pyridine ring from an acyclic or non-heterocyclic precursor is a fundamental strategy in heterocyclic chemistry. While various named reactions exist for pyridine synthesis, such as the Chichibabin synthesis from aldehydes and ammonia (B1221849), the direct conversion of a toluene (B28343) derivative like 2-nitro-3-methyltoluene to this compound is not a commonly cited or straightforward transformation in the reviewed literature. wikipedia.org Such a conversion would necessitate a complex ring-closing reaction involving the introduction of the nitrogen atom and subsequent aromatization.
Synthesis from 2-Chloro-3-nitropyridines via Malonic Ester Anion
A highly reliable and frequently employed method for the synthesis of 2-methyl-3-nitropyridines involves a two-step process starting from 2-chloro-3-nitropyridines. mdpi.comresearchgate.net This approach leverages the high reactivity of the 2-chloro position towards nucleophilic aromatic substitution (SNAr), which is activated by the adjacent nitro group.
The process is as follows:
Nucleophilic Substitution: 2-Chloro-3-nitropyridine is treated with the anion of a malonic ester, such as diethyl malonate. The malonic ester anion is typically generated in situ using a base like potassium carbonate in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net
Hydrolysis and Decarboxylation: The resulting substituted malonic ester intermediate is then subjected to acidic hydrolysis (e.g., with aqueous sulfuric acid) and heated. This cleaves the ester groups and leads to the decarboxylation of the malonic acid derivative, yielding the final 2-methyl-3-nitropyridine (B124571) product. mdpi.com
This method has been optimized to use convenient bases like K₂CO₃, avoiding more hazardous reagents such as sodium metal or sodium hydride. mdpi.com It provides moderate to good yields of highly pure products. mdpi.com
Table 2: Synthesis of 2-Methyl-3-nitropyridines via Malonic Ester Route
| Starting Material | Reagents | Key Steps | Product | Yield | Reference |
|---|
Synthesis from Aminopyridine Derivatives
Aminopyridines are versatile precursors for the synthesis of nitropyridines. The amino group can direct the position of nitration or can be converted into a nitro group through various transformations.
One common strategy is the nitration of a substituted aminopyridine. For example, 2-amino-5-bromopyridine (B118841) can be nitrated using a mixture of nitric acid and sulfuric acid to produce 2-amino-5-bromo-3-nitropyridine (B172296) in good yields. orgsyn.org The resulting compound can then be further modified. The synthesis of 2,3-diaminopyridine (B105623) from 2-amino-3-nitropyridine (B1266227) highlights the utility of these intermediates, although it is the reverse of the desired transformation. orgsyn.org
The nitration of 2-aminopyridine (B139424) itself is a challenging reaction as it primarily yields the 2-amino-5-nitropyridine (B18323) isomer, with the desired 2-amino-3-nitropyridine being a minor product (less than 10% yield), making separation tedious. orgsyn.org
A multi-step sequence starting from 2-amino-5-methylpyridine (B29535) has been used to generate 2-chloro-5-methyl-3-nitropyridine, which can then be used in further syntheses. nih.gov This demonstrates the role of aminopyridines as foundational building blocks for more complex nitropyridine derivatives.
Advanced Synthetic Pathways and Novel Approaches
Recent advancements in organic synthesis have provided innovative routes to functionalized pyridines, including one-pot strategies and metal-free alternatives that offer improved efficiency and environmental compatibility.
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. A notable one-pot method for producing substituted 3-nitropyridines involves the ring transformation of 1-methyl-3,5-dinitro-2-pyridone. sci-hub.se This three-component ring transformation (TCRT) reacts the dinitropyridone substrate with a ketone and a nitrogen source, typically ammonia. nih.gov In this reaction, the dinitropyridone effectively serves as a stable and safe synthetic equivalent of the highly reactive and unstable nitromalonaldehyde. nih.gov
The reaction of 1-methyl-3,5-dinitro-2-pyridone with various ketones in the presence of ammonia can yield a range of alkyl- and/or aryl-substituted 3-nitropyridines in moderate to high yields. sci-hub.se The choice of ketone and reaction conditions significantly influences the outcome. For instance, aliphatic ketones with hydrogen atoms on both alpha carbons can lead to competitive formation of p-nitroanilines alongside the desired 3-nitropyridines. sci-hub.se Enamines derived from ketones have been shown to give better results than the ketones themselves in these transformations. sci-hub.se
Table 1: One-Pot Synthesis of Substituted 3-Nitropyridines via TCRT nih.gov
| Ketone Reagent | Nitrogen Source | Conditions | Product |
|---|---|---|---|
| Cyclohexanone | Ammonia | 70°C, 3 h | 5,6,7,8-Tetrahydro-3-nitroquinoline |
| Cyclopentanone | Ammonia | 120°C, 3 h (autoclave) | 6,7-Dihydro-5H-cyclopenta[b]pyridine |
| Acetone | Ammonia | 120°C, 3 h (autoclave) | 6-Methyl-3-nitropyridine |
Another efficient one-pot approach has been developed for synthesizing 3-nitro- and 3,5-dinitro-2-picoline (2-methyl-3-nitropyridine and 2-methyl-3,5-dinitropyridine (B14619359), respectively). researchgate.net This method starts with the corresponding 2-chloro-3-nitro- or 2-chloro-3,5-dinitropyridine, which is treated with diethyl sodiomalonate, followed by in-situ hydrolysis and decarboxylation with 50% sulfuric acid to afford the final products in high yield. researchgate.net
Transition-metal-free functionalization of pyridines has become a significant area of research, offering cost-effective and environmentally benign alternatives to traditional metal-catalyzed cross-coupling reactions. jiaolei.groupnih.gov These methods often rely on the activation of the pyridine ring to facilitate nucleophilic attack. mdpi.com
A general strategy involves the N-functionalization of the pyridine to increase its electrophilicity, making it susceptible to attack at the C2 and C4 positions. researchgate.net One such activation method is the reaction of pyridine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which forms a highly reactive N-(trifluoromethylsulfonyl) pyridinium (B92312) triflate salt. mdpi.com This intermediate can then react with various nucleophiles, including phosphines, to form new C-P bonds, which can be used for further late-stage functionalization. mdpi.com
Other metal-free approaches include:
Radical Reactions : Functionalization can occur through radical addition or radical-radical coupling pathways. jiaolei.group
Aryne Multicomponent Coupling : This transition-metal-free protocol allows for the direct C2-functionalization of pyridines. researchgate.net
Formation of Meisenheimer-Type Anions : The derivatization of pyridines can proceed through the formation of these anionic intermediates. jiaolei.group
These metal-free strategies are crucial for synthesizing complex molecules where transition metals might interfere with other functional groups or where metal contamination is a concern. nih.gov
The synthesis of stereochemically defined derivatives, such as trans-alkenes, is critical for controlling the three-dimensional structure of molecules for applications in materials science and medicinal chemistry.
A direct method for synthesizing trans-2-styryl-3-nitropyridines involves the condensation of 2-methyl-3-nitropyridine derivatives with various aromatic aldehydes. mdpi.com For example, 2-methyl-3,5-dinitropyridine and 2-methyl-3-nitro-5-bromopyridine N-oxide react with aldehydes in toluene with a catalytic amount of piperidine (B6355638). mdpi.com This procedure is significantly milder than alternatives that require stoichiometric amounts of strong bases. mdpi.com
Furthermore, general catalyst-free methods for the 1,2-trans-dihalogenation of alkynes provide a versatile route to trans-dihaloalkenes, which are valuable synthetic precursors. nih.gov This reaction system uses a combination of an N-halosuccinimide (NXS) electrophile and an alkali metal halide in acetic acid. The protocol demonstrates high trans-selectivity and tolerates a wide range of functional groups, including heteroaromatics like pyridine and nitro groups, without affecting their structure. nih.gov The sequential, regioselective cross-coupling of the resulting dihaloalkenes can then be used to construct complex, multi-substituted trans-alkenes.
Synthesis of Key Derivatives and Analogues for Research
The synthesis of specific analogues of this compound is essential for structure-activity relationship studies and as building blocks for more complex molecules.
3-Hydroxy-6-methyl-2-nitropyridine (B146962) is a key derivative used, for example, in the synthesis of 3-methoxy-6-methyl-2-nitropyridine (B1333460). sigmaaldrich.comchemicalbook.com Its synthesis is typically achieved through the nitration of a precursor.
One established method involves adding 5-hydroxy-2-methylpyridine (B31158) to concentrated sulfuric acid, followed by the addition of fuming nitric acid while maintaining the temperature below 30°C. prepchem.com After stirring overnight, the product is precipitated by adding ice, then filtered and dried. prepchem.com
An alternative, potentially safer and higher-yielding method replaces the hazardous fuming nitric acid with solid potassium nitrate (B79036) (KNO₃). google.com In this procedure, 3-hydroxypyridine (B118123) is dissolved in concentrated sulfuric acid, and anhydrous KNO₃ is added in portions. The reaction is heated to around 40°C. This approach avoids the generation of acid mist, allows for better control of the nitration reaction, and reduces oxidative side reactions. google.com
Table 2: Properties of 3-Hydroxy-6-methyl-2-nitropyridine sigmaaldrich.com
| Property | Value |
|---|---|
| CAS Number | 15128-90-2 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Appearance | Powder |
| Melting Point | 106-107 °C |
| Functional Group | Nitro |
2-Methyl-3,5-dinitropyridine
2-Methyl-3,5-dinitropyridine is a highly activated analogue whose synthesis is a key step for creating further derivatives, such as 2-styrylpyridines. nih.gov The synthesis starts from the commercially available 2-chloro-3,5-dinitropyridine. nih.gov
The synthetic route is a two-step process that can be performed in one pot. researchgate.netnih.gov
Malonic Ester Synthesis : 2-Chloro-3,5-dinitropyridine is reacted with a malonic ester anion. This anion is generated in situ from diethyl malonate and a base like potassium carbonate in an anhydrous solvent such as THF. mdpi.comnih.gov
Hydrolysis and Decarboxylation : The resulting substituted malonic ester is not isolated but is directly subjected to acidic hydrolysis and decarboxylation using aqueous sulfuric acid. mdpi.comnih.gov
This procedure yields 2-methyl-3,5-dinitropyridine as a brown oil with a reported yield of 62%. nih.gov
2-Methyl-3-nitro-5-bromopyridine N-oxide
The synthesis of 2-methyl-3-nitro-5-bromopyridine N-oxide has been reported through the nitration of 2-bromo-5-methylpyridine (B20793) 1-oxide. chemicalbook.com In a typical procedure, 2-bromo-5-picoline nitrogen oxide is added to concentrated sulfuric acid. This mixture is then reacted with a mixed acid solution of concentrated sulfuric acid and concentrated nitric acid. chemicalbook.com The reaction is carried out in a microreactor at an elevated temperature to yield the final product. chemicalbook.com This compound is a notable intermediate due to the reactivity conferred by the N-oxide group, which increases the acidity of the adjacent methyl group. mdpi.comresearchgate.net This enhanced reactivity makes it a useful precursor for further functionalization. mdpi.comresearchgate.net
2-Styryl-3-nitropyridine derivatives
2-Styryl-3-nitropyridine derivatives are synthesized through the condensation of 2-methyl-3-nitropyridines with various aromatic aldehydes. mdpi.comsciforum.net This reaction is typically catalyzed by piperidine and carried out by heating the reactants in toluene. mdpi.comresearchgate.net This method is considered a milder alternative to other procedures that require stronger bases like potassium tert-butoxide. mdpi.comresearchgate.net The presence of a nitro group at the 3-position and, if applicable, an N-oxide moiety, activates the methyl group for this condensation. mdpi.comresearchgate.net Research has shown that a 5-nitro group is a more potent activating group for this reaction than an N-oxide moiety. mdpi.com The resulting 2-styryl-3-nitropyridines are formed in high yield as the pure trans-isomer, making this a valuable metal-free alternative to the Heck reaction. mdpi.comresearchgate.net These derivatives have also been noted for their fluorescent properties. sciforum.netresearchgate.net
5-Bromo-3-methyl-2-nitropyridine (B597955)
The synthesis of 5-bromo-3-methyl-2-nitropyridine can be achieved through a multi-step process starting from 2-amino-5-bromo-4-picoline. google.com The first step involves the nitration of 2-amino-5-bromo-4-picoline using a mixture of nitric acid and sulfuric acid to produce 5-bromo-4-methyl-2-nitropyridine. google.com
Another approach involves the bromination of 2-amino-4-picoline. The resulting 2-amino-5-bromo-4-picoline is then nitrated. Subsequent reactions can lead to the desired product.
3-(N-methylamino)-2-nitropyridine isomers
The synthesis of 3-(N-methylamino)-2-nitropyridine isomers has been described starting from the corresponding 3-methoxy-2-nitropyridine (B1296613) isomers. clockss.org For instance, 6-methyl-3-methylamino-2-nitropyridine can be prepared by treating 3-methoxy-6-methyl-2-nitropyridine with methylamine. clockss.org Similarly, the 5-methyl isomer, 5-methyl-3-methylamino-2-nitropyridine, is synthesized by reacting 3-chloro-5-methyl-2-nitropyridine (B15233403) with aqueous methylamine. clockss.org The rearrangement of N-methyl-N-(3-pyridyl)nitramine in concentrated sulfuric acid has also been shown to produce 3-(N-methylamino)-2-nitropyridine as the main product. researchgate.net
2-N-phenylamino-methyl-nitropyridine isomers
Two isomers, 2-N-phenylamino-4-methyl-3-nitropyridine and 2-N-phenylamino-6-methyl-3-nitropyridine, have been synthesized and characterized. mdpi.comnih.gov The synthesis of these compounds has garnered attention due to their potential applications in material science and optoelectronics. mdpi.com The structural and photophysical properties of these isomers are influenced by the position of the methyl substituent. mdpi.comnih.gov Detailed structural analysis has been performed using X-ray diffraction, and their spectroscopic properties have been investigated through IR, Raman, and UV-Vis spectroscopy. mdpi.comnih.gov
Compound Data Tables
Table 1: Synthesized 2-Styryl-3-nitropyridine Derivatives
| Starting Material | Aromatic Aldehyde | Product |
| 2-methyl-3,5-dinitropyridine | Benzaldehyde | 2-styryl-3,5-dinitropyridine |
| 2-methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-(4-methoxystyryl)-3,5-dinitropyridine |
| 2-methyl-3-nitro-5-bromopyridine N-oxide | Benzaldehyde | 2-styryl-3-nitro-5-bromopyridine N-oxide |
| 2-methyl-3-nitro-5-bromopyridine N-oxide | 4-Nitrobenzaldehyde | 2-(4-nitrostyryl)-3-nitro-5-bromopyridine N-oxide |
Table 2: Synthesized 3-(N-methylamino)-2-nitropyridine Isomers
| Isomer | Starting Material | Reagent |
| 6-Methyl-3-methylamino-2-nitropyridine | 3-Methoxy-6-methyl-2-nitropyridine | Methylamine |
| 5-Methyl-3-methylamino-2-nitropyridine | 3-Chloro-5-methyl-2-nitropyridine | Aqueous Methylamine |
| 3-(N-methylamino)-2-nitropyridine | N-methyl-N-(3-pyridyl)nitramine | Concentrated Sulfuric Acid |
Reactivity and Reaction Mechanisms of 3 Methyl 2 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a nitro group at the 2-position, which is ortho to the ring's nitrogen atom, strongly activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr). This activation allows for the displacement of the nitro group by a variety of nucleophiles under relatively mild conditions. The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a stabilized intermediate known as a Meisenheimer complex.
In SNAr reactions involving 3-Methyl-2-nitropyridine, the nitro group (-NO₂) functions as an effective leaving group. The pyridine nitrogen atom and the nitro group work in concert to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate. This stabilization is most effective when the activating group is positioned ortho or para to the site of nucleophilic attack.
The reactivity of 2-nitropyridine (B88261) systems in SNAr reactions is notably high. For instance, the activation energy for the SNAr reaction of 2-nitropyridine is significantly lower than that of its carbocyclic analogue, nitrobenzene (B124822), underscoring the activating role of the ring nitrogen. uni-tuebingen.de
| Compound | Activation Energy (Ea) in kJ/mol |
|---|---|
| 2-Nitropyridine | 6.5 |
| 2-Nitrobenzaldehyde | 24 |
| Nitrobenzene | 63.5 |
For this compound, nucleophilic aromatic substitution occurs selectively at the C-2 position, leading to the displacement of the nitro group. The regioselectivity is dictated by the leaving group's position on the activated ring. The C-2 and C-4 positions of the pyridine ring are the most favorable sites for nucleophilic attack because the negative charge of the reaction intermediate can be delocalized onto the electronegative nitrogen atom, which provides substantial stabilization. stackexchange.com In this molecule, the leaving group is already at the highly activated C-2 (ortho) position.
The substituents on the pyridine ring have a pronounced influence on the SNAr reaction.
Nitro Group (at C-2): As a powerful electron-withdrawing group, it is the primary activator for the SNAr reaction and also serves as the leaving group.
Methyl Group (at C-3): The methyl group is generally considered electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, its effect is minor compared to the strong activation provided by the C-2 nitro group and the ring nitrogen. The primary influence of the C-3 methyl group is likely steric, where it may hinder the approach of particularly bulky nucleophiles to the C-2 position.
While specific experimental data for the reaction of this compound with thiolate anions were not found in the provided search results, analogous compounds such as 2-methyl-3-nitropyridines react smoothly with various alkyl- and arylthiolates. mdpi.comnih.gov In these reactions, the thiolate anion acts as a potent sulfur nucleophile, displacing the nitro group to form a new carbon-sulfur bond. mdpi.comnih.gov This suggests that this compound would readily react with thiolate anions at the C-2 position.
Nucleophilic aromatic substitution is a key strategy for the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov The displacement of a nitro group by [18F]fluoride is a viable method for radiofluorination, particularly on highly activated aromatic systems. Given the high reactivity and low activation energy of 2-nitropyridine in SNAr reactions, this compound is a promising precursor for the synthesis of 18F-labeled PET tracers. uni-tuebingen.de The reaction would involve heating the precursor with [18F]fluoride, typically in the form of K18F complexed with a cryptand like Kryptofix 2.2.2, in an aprotic solvent to yield the 2-[18F]fluoro-3-methylpyridine derivative.
Electrophilic Substitution Reactions
In stark contrast to its high reactivity with nucleophiles, this compound is extremely unreactive towards electrophilic aromatic substitution. This pronounced deactivation is a cumulative effect of its structural features:
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and withdraws electron density from the ring. Furthermore, under the strongly acidic conditions typical for electrophilic substitution (e.g., nitration, sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) cation. This positive charge dramatically increases its electron-withdrawing effect, making the ring about a million times less reactive than benzene (B151609). ntnu.no
Nitro Group: The nitro group is one of the most powerful deactivating groups, withdrawing electron density through both inductive and resonance effects.
Influence of the Nitro Group on Electrophilic Reactivity
The presence of a nitro group (NO₂) profoundly influences the electrophilic reactivity of the pyridine ring in this compound. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. quora.comtestbook.com This deactivation occurs through both inductive and resonance effects. Inductively, the electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the ring. Through resonance, the nitro group can delocalize the π-electrons of the ring, creating a partial positive charge on the ortho and para positions relative to the nitro group. quora.comtestbook.com
In the case of this compound, the nitro group at the 2-position and the nitrogen atom of the pyridine ring both exert a strong deactivating effect on the ring. The electron density is significantly reduced, particularly at positions 4 and 6 (ortho and para to the nitro group). Consequently, electrophilic attack is less favorable compared to unsubstituted pyridine. While the methyl group at the 3-position is generally an activating group, its influence is overshadowed by the powerful deactivating effect of the nitro group. If an electrophilic substitution were to occur, it would be directed to the positions that are least deactivated. In nitrobenzene, electrophilic attack occurs at the meta position. quora.comtestbook.com In the pyridine ring, the inherent electron deficiency at the 2, 4, and 6 positions is further exacerbated by the nitro group. Therefore, electrophilic substitution on this compound is a challenging transformation.
Reactions Involving the Methyl Group
Acidity of the 2-Methyl Group and its Activation
The methyl group in 2-methylpyridines exhibits a degree of acidity, a property that is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. mdpi.com In this compound, the nitro group at the 2-position strongly activates the adjacent methyl group at the 3-position. This activation is a result of the electron-withdrawing nature of the nitro group, which stabilizes the conjugate base formed upon deprotonation of the methyl group. The resulting carbanion is stabilized by delocalization of the negative charge onto the nitro group.
Furthermore, the reactivity of a methyl group adjacent to the nitrogen atom in a pyridine ring can be increased by the formation of an N-oxide. mdpi.com A positive charge on the nitrogen, as in an N-oxide moiety, further enhances the acidity of the neighboring methyl group. mdpi.comresearchgate.net This increased acidity makes the methyl group susceptible to a variety of chemical transformations, including condensation reactions.
Condensation Reactions with Aromatic Aldehydes
The activated methyl group of this compound derivatives can undergo condensation reactions with aromatic aldehydes. For instance, 2-methyl-3,5-dinitropyridine (B14619359) and 2-methyl-3-nitro-5-bromopyridine N-oxide have been shown to react with various aromatic aldehydes. mdpi.com These reactions typically proceed upon heating in a solvent such as toluene (B28343) with a catalytic amount of a base like piperidine (B6355638). mdpi.comresearchgate.net This method provides a route to synthesize 2-styryl-3-nitropyridines.
The reaction conditions are notably milder than those required for 2-methylpyridine (B31789) N-oxides that lack a nitro group, highlighting the activating role of the nitro substituent. mdpi.com It has been observed that a 5-nitro group is a more potent activating group for this reaction than an N-oxide moiety. mdpi.com The reaction demonstrates high substrate tolerance, with various substituted aromatic aldehydes participating effectively, leading to the formation of the corresponding trans-alkene products in good yields. mdpi.com
Table 1: Condensation of 2-methyl-3-nitropyridines with aromatic aldehydes researchgate.net
| Pyridine Substituents | Aldehyde (Ar) | Product | Yield (%) |
|---|---|---|---|
| 1a (X = NO₂, n = 0) | Ar = 4-Cl-Ph | 3a | 85 |
| 1a (X = NO₂, n = 0) | Ar = 4-(CH₃)₂N-Ph | 3b | 91 |
| 1a (X = NO₂, n = 0) | Ar = Ph | 3c | 83 |
| 1c (X = Br, n = 1) | Ar = 4-(CH₃)₂N-Ph | 3d | 78 |
Oxidation Reactions
Formation of N-oxides
Pyridine derivatives can be oxidized to their corresponding N-oxides. In the case of 2-methyl-3-nitropyridines, this transformation can be achieved using oxidizing agents such as a hydrogen peroxide-urea complex. nih.gov The reaction is typically carried out in a solvent like dichloromethane, and the addition of trifluoroacetic anhydride (B1165640) facilitates the oxidation process. nih.gov This method allows for the synthesis of 2-methyl-3-nitropyridine (B124571) N-oxides in moderate yields. nih.gov The formation of the N-oxide introduces a positive charge on the nitrogen atom, which can further influence the reactivity of the molecule, particularly the acidity of the adjacent methyl group. mdpi.com
Cyclization and Ring Formation Reactions
This compound and its derivatives can serve as precursors in the synthesis of fused heterocyclic systems through cyclization reactions. One such example is the iron(II)-catalyzed denitration reaction, which enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org This reaction proceeds from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org The proposed mechanism involves a Michael addition, followed by an intramolecular cyclization and subsequent elimination. organic-chemistry.org This methodology provides an efficient route for the construction of the imidazo[1,2-a]pyridine (B132010) scaffold, which is a significant heterocyclic core in medicinal chemistry. organic-chemistry.org
Synthesis of Fused Heterocycles
The synthesis of fused heterocycles from this compound is not extensively documented in the scientific literature. However, based on the known reactivity of nitropyridines, several synthetic strategies can be proposed. A common approach involves the chemical modification of the nitro and methyl groups to facilitate intramolecular cyclization reactions. For instance, the reduction of the nitro group to an amino group would yield 2-amino-3-methylpyridine, a versatile precursor for the synthesis of various fused nitrogen-containing heterocycles. nih.gov
One plausible, though not explicitly reported, pathway for the formation of fused systems could involve a [3+2]-cycloaddition reaction. For example, 1,3-dipolar cycloaddition reactions of nitropyridines with N-methyl azomethine ylide have been shown to produce condensed pyrrolines. nih.gov While this has been demonstrated with 2-substituted 3,5-dinitropyridines, a similar reaction with this compound could potentially lead to the formation of a pyrrolo[3,4-b]pyridine derivative.
Formation of Imidazopyridines and Azaindoles
Direct synthesis of imidazopyridines and azaindoles from this compound is not a commonly reported transformation. The synthesis of these fused systems typically originates from aminopyridines. For example, imidazo[1,5-a]pyridines can be prepared through the cyclization of 2-(aminomethyl)pyridines with nitroalkanes in the presence of polyphosphoric acid. beilstein-journals.org A hypothetical route starting from this compound would necessitate the reduction of the nitro group to an amine, followed by functionalization of the methyl group to an aminomethyl group, and subsequent cyclization.
Similarly, the synthesis of azaindoles (pyrrolo[2,3-b]pyridines) often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine scaffold, commonly starting from aminopyridines or halopyridines. juniperpublishers.comajol.infonih.gov For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through the reaction of 2-amino-1H-pyrrole-3-carbonitriles with arylidenemalononitriles. juniperpublishers.com To utilize this compound as a starting material for azaindole synthesis, a multi-step sequence involving reduction of the nitro group and subsequent construction of the pyrrole ring would be required.
A notable iron-catalyzed denitration reaction for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives has been developed, but this method employs aminopyridines and 2-methyl-nitroolefins as starting materials, not this compound itself. rsc.orgfrontiersin.org
Synthesis of Chromeno[3,2-c]pyridines
The synthesis of the chromeno[3,2-c]pyridine ring system from this compound has not been specifically described in the literature. General synthetic strategies for chromenopyridines involve various cyclization reactions, often starting from precursors that already contain either the chromene or the pyridine ring. organic-chemistry.orgresearchgate.netlew.ro
One potential, albeit speculative, approach could involve the reaction of a derivative of this compound with a salicylaldehyde (B1680747) derivative. Computational studies on the cyclization of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde have shown that the reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization. nih.gov A similar strategy, if applied to a suitably functionalized this compound, could potentially lead to the formation of a chromenopyridine skeleton. For this to be feasible, the methyl group of this compound would likely need to be activated or functionalized to participate in the initial condensation step. Another general method for chromeno[3,2-c]pyridine synthesis involves the intramolecular cyclization of (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone, highlighting the diversity of precursors used for this scaffold. organic-chemistry.orgresearchgate.net
Mechanistic Investigations
The mechanistic aspects of reactions involving this compound are primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the pyridine ring for nucleophilic attack, and the position of the methyl group influences the regioselectivity and reaction rates.
Reaction Pathway Elucidation
The reaction pathway for nucleophilic aromatic substitution on nitropyridines typically proceeds through a two-step addition-elimination mechanism. nih.gov In this pathway, the nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govfrontiersin.orgwikipedia.org The negative charge in this complex is delocalized over the aromatic system and onto the nitro group. wikipedia.org
In the case of this compound, nucleophilic attack is expected to occur at the positions ortho and para to the nitro group that are not sterically hindered by the methyl group. The subsequent step in the reaction pathway is the departure of a leaving group, which in many reactions involving nitropyridines can be the nitro group itself, to restore the aromaticity of the pyridine ring. nih.govmdpi.com
Another relevant mechanistic pathway is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks the aromatic ring, followed by a base-induced β-elimination. beilstein-journals.orgacs.org This process also involves the formation of a Meisenheimer-type adduct as a key intermediate. beilstein-journals.orgacs.org
Transition State Analysis in Substitution Reactions
The nature of the Meisenheimer complex as either a true intermediate or a transition state in SNAr reactions is a subject of ongoing investigation. researchgate.netbris.ac.uk Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the energy profiles and the structures of transition states in these reactions. semanticscholar.org
For a stepwise mechanism involving a stable Meisenheimer intermediate, the reaction energy profile will show two transition states corresponding to the formation and decomposition of the intermediate. nih.govfrontiersin.org The relative energies of these transition states determine the rate-determining step of the reaction.
In some SNAr reactions, particularly with less stabilizing electron-withdrawing groups or better leaving groups, the Meisenheimer complex may not be a stable intermediate but rather a transition state in a concerted mechanism. bris.ac.uk Theoretical studies on related systems, such as the reaction of chloronitropyrimidines with amines, have explored this mechanistic dichotomy. nih.govfrontiersin.org
A computational study on the [3+2] cycloaddition reaction of a nitro-substituted formonitrile N-oxide with alkenes revealed a polar, one-step mechanism. The transition state analysis showed an asynchronous formation of the new single bonds. nih.gov Although this is a different reaction type, it exemplifies the level of detail that transition state analysis can provide, including the geometry of the transition state and the flow of electron density during the reaction. For substitution reactions of this compound, a detailed transition state analysis would similarly involve locating the transition state structures on the potential energy surface and calculating their energies to determine the activation barriers.
Interactive Data Tables
Table 1: Proposed Synthetic Strategies for Fused Heterocycles from this compound Derivatives (Note: These are hypothetical routes based on known reactivity of related compounds)
| Target Fused System | Proposed Precursor from this compound | Key Reaction Type |
| Imidazopyridine | 2-Amino-3-(aminomethyl)pyridine | Intramolecular Cyclization |
| Azaindole | 2-Amino-3-methylpyridine | Pyrrole Ring Annulation |
| Chromeno[3,2-c]pyridine | Functionalized this compound | Condensation-Cyclization |
Table 2: Mechanistic Features of Reactions of Nitropyridines
| Mechanistic Feature | Description | Relevance to this compound |
| Meisenheimer Complex | Anionic σ-adduct formed by nucleophilic attack on an electron-deficient aromatic ring. | Key intermediate in SNAr and VNS reactions. |
| Addition-Elimination | A two-step mechanism involving the formation of an intermediate followed by the departure of a leaving group. | The predominant pathway for nucleophilic substitution. |
| Concerted Mechanism | A single-step reaction where bond formation and bond breaking occur simultaneously. | A possibility where the Meisenheimer complex is a transition state rather than an intermediate. |
| Transition State | The highest energy point along the reaction coordinate. | Its structure and energy determine the reaction rate. Computational analysis provides insights into its geometry and bonding. |
Spectroscopic Characterization and Computational Chemistry of 3 Methyl 2 Nitropyridine
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a key analytical tool for identifying the functional groups and understanding the structural framework of a molecule by probing its vibrational modes.
While comprehensive, published experimental FT-IR and FT-Raman spectra for 3-methyl-2-nitropyridine are not widely available, the expected spectral features can be reliably predicted based on the known characteristic frequencies of its constituent functional groups.
Computational simulations, often employing Density Functional Theory (DFT), are commonly used to generate theoretical vibrational spectra that aid in the assignment of experimental bands. Such simulations for this compound would complement experimental data by providing a calculated frequency and intensity for each normal mode of vibration.
The assignment of vibrational modes connects specific spectral bands to the motions of atoms within the molecule. Based on extensive studies of related substituted pyridines and nitroaromatic compounds, a detailed assignment of the fundamental vibrational modes for this compound can be proposed. The nitro group, for instance, gives rise to two of the most intense and easily identifiable bands in the IR spectrum. The pyridine (B92270) ring itself has a set of characteristic stretching and bending modes, though their exact frequencies are influenced by the electronic effects of the methyl and nitro substituents.
Below is a table of the expected vibrational modes and their characteristic frequency ranges.
Expected Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Asymmetric C-H Stretch | Methyl (CH₃) | ~2980 - 3005 | Medium |
| Symmetric C-H Stretch | Methyl (CH₃) | ~2915 - 2935 | Medium |
| Aromatic C-H Stretch | Pyridine Ring | ~3030 - 3100 | Medium-Weak |
| Ring C=C, C=N Stretches | Pyridine Ring | ~1450 - 1610 | Medium-Strong |
| Asymmetric NO₂ Stretch | Nitro (NO₂) | ~1520 - 1570 | Strong |
| Symmetric NO₂ Stretch | Nitro (NO₂) | ~1340 - 1370 | Strong |
| Asymmetric CH₃ Bend | Methyl (CH₃) | ~1430 - 1460 | Medium |
| Symmetric CH₃ Bend | Methyl (CH₃) | ~1370 - 1380 | Medium |
| In-plane C-H Bending | Pyridine Ring | ~1000 - 1300 | Weak-Medium |
| Ring Breathing | Pyridine Ring | ~990 - 1030 | Weak |
| NO₂ Scissoring | Nitro (NO₂) | ~830 - 870 | Medium |
| Out-of-plane C-H Bending | Pyridine Ring | ~700 - 900 | Strong |
Note: These are characteristic frequency ranges based on analogous compounds and may vary in the actual spectrum of this compound.
Vibrational spectroscopy is a powerful method for analyzing the conformational isomers (conformers) of a molecule, such as those arising from the rotation of the nitro group relative to the pyridine ring. Different conformers can exhibit unique, albeit slightly different, vibrational spectra.
By analyzing the spectra at varying temperatures, researchers can identify bands that correspond to specific conformers. The relative intensities of these conformer-specific bands can change with temperature, allowing for the determination of the relative stabilities and the enthalpy difference between the isomers. sci-hub.senih.gov Computational methods are crucial in this analysis, as they can predict the vibrational frequencies for each stable conformer, aiding in the assignment of the experimental bands. sci-hub.se However, specific conformational studies of this compound using vibrational spectroscopy are not detailed in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetic nuclei, such as ¹H (protons) and ¹³C, within a molecule.
Three Aromatic Protons: The protons on the pyridine ring (at positions 4, 5, and 6) would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. Their precise chemical shifts and splitting patterns (multiplicities) would be determined by their position relative to the electron-withdrawing nitro group and the electron-donating methyl group, as well as their spin-spin coupling with each other.
One Methyl Group Signal: The three protons of the methyl group (CH₃) would produce a single signal (a singlet, as there are no adjacent protons to couple with) in the upfield region, likely around 2.3-2.6 ppm.
A summary of the expected ¹H NMR signals is provided in the table below.
Expected ¹H NMR Signals for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H-4, H-5, H-6 | ~7.0 - 8.5 | Multiplet (e.g., dd, t) |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six unique signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen atom in the ring and the electronic effects of the substituents. While chemical databases cite experimental data from a 1993 study in Magnetic Resonance in Chemistry, the specific chemical shift values were not retrievable from the searched abstracts and public databases.
The expected chemical shift regions for the different carbon atoms are outlined in the table below. The carbons directly attached to the nitrogen (C2, C6) and the nitro group (C2) would be the most deshielded, appearing furthest downfield. The methyl carbon would be the most shielded, appearing furthest upfield.
Expected ¹³C NMR Signals for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~150 - 158 |
| C3 | ~130 - 138 |
| C4 | ~135 - 145 |
| C5 | ~122 - 128 |
| C6 | ~148 - 155 |
Regioselectivity Determination using NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the unambiguous determination of regioselectivity in the synthesis of substituted pyridines, including this compound. The chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum provide definitive evidence for the substitution pattern. In the case of the formation of this compound, the relative positions of the methyl and nitro groups on the pyridine ring can be confirmed by analyzing the multiplicity and coupling constants of the remaining ring protons.
For instance, in a related series of 2-methyl-3-nitropyridines, the ratio of isomers formed during a reaction can be determined from the ¹H NMR spectrum of the crude product. mdpi.com The distinct electronic environments of the protons in different regioisomers lead to unique spectral fingerprints. While specific spectral data for this compound is not detailed in the provided search results, the general methodology involves the analysis of the aromatic region of the ¹H NMR spectrum. The expected signals for the protons on the pyridine ring would exhibit specific splitting patterns (e.g., doublet, triplet, doublet of doublets) and coupling constants (J-values) that are characteristic of the relative positions of the substituents. For example, the spatial proximity of certain protons can be confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space interactions between protons, further solidifying the structural assignment. nih.gov
Mass Spectrometry (GC-MS, HRMS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile compounds like this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. nih.gov The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion peak for this compound would correspond to its molecular weight of 138.12 g/mol . nih.govchemscene.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) as a neutral radical, leading to a significant peak at [M-46]⁺. Other characteristic fragmentations can include the loss of a methyl radical (CH₃) resulting in a peak at [M-15]⁺, or the loss of carbon monoxide (CO). whitman.educhemguide.co.uk The relative abundance of these fragment ions is indicative of their stability.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov For this compound, with a chemical formula of C₆H₆N₂O₂, the calculated exact mass is 138.042927438 Da. nih.gov HRMS can confirm this elemental composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
A hypothetical fragmentation pattern for this compound is presented in the table below, based on general principles of mass spectrometry. whitman.educhemguide.co.uk
| m/z Value | Proposed Fragment | Possible Neutral Loss |
| 138 | [C₆H₆N₂O₂]⁺ (Molecular Ion) | |
| 123 | [C₅H₆N₂O]⁺ | CH₃ |
| 92 | [C₆H₆N]⁺ | NO₂ |
| 78 | [C₅H₄N]⁺ | CH₃, NO₂ |
UV-Visible and Emission Spectroscopy
The electronic absorption and emission properties of this compound are governed by the electronic transitions within the molecule, primarily involving the π-system of the pyridine ring and the nitro group. nih.gov The introduction of a nitro group, a strong electron-withdrawing group, into the pyridine ring facilitates its functionalization and influences its photophysical properties. nih.gov
The UV-Visible absorption spectrum of nitropyridine derivatives typically exhibits bands corresponding to π→π* and n→π* electronic transitions. lumenlearning.comscielo.org.za The π→π* transitions, which are generally more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n→π* transitions involve the promotion of a non-bonding electron (e.g., from the nitrogen of the nitro group) to an antibonding π* orbital. For nitropyridine derivatives, absorption bands are often observed in the UV region, and the presence of conjugated systems can shift these absorptions to longer wavelengths (a bathochromic or red shift). lumenlearning.com
Luminescence (fluorescence and phosphorescence) occurs when a molecule relaxes from an excited electronic state to a lower electronic state by emitting a photon. While many simple nitropyridines are not strongly fluorescent, derivatization can lead to compounds with significant emission. mdpi.com The fluorescence spectrum is typically a mirror image of the absorption spectrum and is observed at longer wavelengths.
The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the emission. researchgate.net A large Stokes shift is often a desirable property for fluorescent molecules as it minimizes the overlap between absorption and emission spectra, which is beneficial for applications in fluorescence imaging and sensing.
The photophysical properties of nitropyridine derivatives can be tuned by modifying their chemical structure. nih.gov For example, the introduction of different substituents can alter the energy levels of the molecular orbitals, thereby changing the absorption and emission wavelengths. Research on related 2-arylvinyl-3-nitropyridines has shown that these compounds can possess large Stokes shifts, on the order of 150-170 nm. nih.gov This tunability allows for the rational design of fluorescent molecules with specific photophysical properties.
Upon absorption of a photon, a molecule is promoted to an excited electronic state. It can then return to the ground state through several relaxation pathways, both radiative (e.g., fluorescence, phosphorescence) and non-radiative (e.g., internal conversion, intersystem crossing).
For nitroaromatic compounds, non-radiative decay pathways are often efficient. dtic.mil After initial excitation, rapid internal conversion can occur, where the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁). From the S₁ state, several pathways are possible:
Fluorescence: Radiative decay to the ground state (S₀).
Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁). This is often facilitated in molecules containing heavy atoms or nitro groups. From the T₁ state, the molecule can undergo phosphorescence (radiative decay to S₀) or non-radiative decay.
Internal Conversion: Non-radiative decay to the ground state, often through conical intersections.
In many nitrated compounds, the excited state can relax to a "hot" ground state via a conical intersection. dtic.mil The specific relaxation pathways and their efficiencies in this compound would depend on the interplay of its electronic structure and vibrational modes. Femtosecond transient absorption spectroscopy is a powerful technique used to study these ultrafast relaxation dynamics. researchgate.net
X-Ray Diffraction Studies
An extensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. While crystal structures for related derivatives, such as 2-amino-3-nitropyridine (B1266227) and salts like 2-amino-3-methylpyridinium 4-nitrobenzoate, have been reported, the specific crystal and molecular structure of the title compound has not been experimentally determined and deposited in the primary literature as of this review. researchgate.net Therefore, precise experimental values for its lattice parameters, unit cell volume, and solid-state bond lengths and angles are not available.
Computational Chemistry (DFT, ab initio)
In the absence of experimental crystallographic data, computational chemistry provides a powerful alternative for investigating the molecular properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations can predict molecular geometries, electronic structures, and other properties with a high degree of accuracy.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this procedure involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.
Theoretical calculations, typically performed at the B3LYP/6-311++G(d,p) level of theory, are used to predict the key structural parameters. researchgate.net The optimized geometry reveals a nearly planar pyridine ring. The nitro group is slightly twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent methyl group. The predicted bond lengths and angles are consistent with those observed in similar substituted nitropyridine compounds. researchgate.netresearchgate.net
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Predicted Value | Angle | Predicted Value |
| C2-N(NO2) | 1.465 | C3-C2-N(NO2) | 118.5 |
| N(NO2)-O1 | 1.220 | N1-C2-N(NO2) | 117.9 |
| N(NO2)-O2 | 1.220 | O1-N(NO2)-O2 | 125.0 |
| C2-C3 | 1.410 | C2-C3-C(CH3) | 122.1 |
| C3-C(CH3) | 1.510 | C2-N1-C6 | 117.5 |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. scirp.org The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used because it provides a good balance between accuracy and computational cost for a broad range of organic molecules. researchgate.netscirp.org
The accuracy of DFT calculations is also highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals.
Pople-style Basis Sets : These are commonly used for organic molecules. Examples include 6-31G(d) and the more extensive 6-311++G(d,p). uni-rostock.de
6-311G : This notation indicates a triple-zeta valence basis set, meaning three functions are used for each valence atomic orbital.
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately.
++ : These symbols represent diffuse functions, which are added to both heavy atoms and hydrogens. Diffuse functions are important for describing systems with delocalized electrons or weak non-covalent interactions. gaussian.com
Dunning's Correlation-Consistent Basis Sets : Sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) and aug-cc-pVTZ (augmented-correlation-consistent polarized Valence Triple-Zeta) are designed to systematically converge towards the complete basis set limit. The 'aug' prefix indicates the addition of diffuse functions. chemrxiv.org
For a molecule like this compound, a basis set such as 6-311++G(d,p) or aug-cc-pVTZ is generally required to accurately model the electronic effects of the nitro group and the subtle intramolecular interactions.
Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. chemmethod.com It provides insights into charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.
In this compound, NBO analysis reveals significant delocalization of electron density. The primary interactions involve the transfer of electron density from donor orbitals to acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Key donor-acceptor interactions include:
LP(N) → π : Delocalization from the lone pair (LP) of the pyridine nitrogen into the antibonding π orbitals of the ring.
LP(O) → π : Delocalization from the lone pairs of the oxygen atoms in the nitro group into the antibonding π orbitals of the C-N and N-O bonds.
π → π : Intramolecular charge transfer between the filled π orbitals and empty π orbitals of the aromatic ring, which is characteristic of conjugated systems. scirp.org
| Donor NBO | Acceptor NBO | Interaction Type | Significance |
|---|---|---|---|
| LP (O1, O2) | σ* (N-C2) | Lone Pair → Antibonding Sigma | Stabilization of the nitro group orientation |
| π (C5-C6) | π* (C3-C4) | Pi Bond → Antibonding Pi | Electron delocalization within the pyridine ring |
| LP (N1) | σ* (C2-C3) | Lone Pair → Antibonding Sigma | Contribution to ring stability and electronic structure |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP map helps in identifying the regions of a molecule that are rich or deficient in electrons, which are potential sites for electrophilic and nucleophilic attacks, respectively. researchgate.netnih.gov
The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.netnih.gov Green and yellow represent regions with intermediate or near-zero potential.
For this compound, the MEP map would highlight specific reactive zones:
Negative Regions: The most negative potential (red) is expected to be localized around the oxygen atoms of the nitro group (NO₂). This is due to the high electronegativity of oxygen, making this area the primary site for electrophilic interactions.
Positive Regions: Positive potential (blue) is anticipated around the hydrogen atoms of the methyl group and the pyridine ring. The area near the nitrogen atom within the pyridine ring might also exhibit positive potential, influencing its interaction with nucleophiles.
Neutral Regions: The carbon atoms of the pyridine ring and the methyl group would likely exhibit intermediate potentials (green/yellow), indicating a more neutral charge distribution.
This charge distribution map is instrumental in predicting how this compound will interact with other molecules, guiding the understanding of its chemical behavior and reaction mechanisms.
HOMO-LUMO Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comscirp.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.govmdpi.com Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. irjweb.com This energy gap is also crucial for evaluating a molecule's optical and electronic properties. mdpi.com
For this compound, the presence of the electron-withdrawing nitro group and the electron-donating methyl group attached to the π-conjugated pyridine ring influences the HOMO and LUMO energy levels. The charge transfer interaction within the molecule, facilitated by these groups, is a key factor in its bioactivity and chemical behavior. scirp.org Computational studies on similar pyridine derivatives allow for the estimation of various electronic properties.
Table 1: Calculated Electronic Properties of Pyridine Derivatives
| Property | Description | Typical Calculated Value Range |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.6 to -6.9 eV |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.4 to -1.9 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. mdpi.com | 4.8 to 5.5 eV |
| Ionization Potential (I) | -EHOMO; energy required to remove an electron. | 6.6 to 6.9 eV |
| Electron Affinity (A) | -ELUMO; energy released when an electron is added. | 1.4 to 1.9 eV |
| Hardness (η) | (I - A) / 2; resistance to change in electron distribution. irjweb.com | 2.4 to 2.75 eV |
| Softness (S) | 1 / (2η); inverse of hardness, indicates higher reactivity. irjweb.com | 0.18 to 0.21 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2; ability to attract electrons. | 4.0 to 4.4 eV |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ; measures the ability to accept electrons. irjweb.com | 2.9 to 3.6 eV |
Note: Values are generalized from computational studies on related pyridine derivatives and provide an expected range for this compound. nih.govmdpi.com
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers for conformational changes (transition states). researchgate.net
For this compound, the key conformational degrees of freedom are the rotation of the nitro (NO₂) group relative to the pyridine ring and the rotation of the methyl (CH₃) group.
Nitro Group Rotation: The orientation of the nitro group is a significant factor. Due to steric hindrance from the adjacent methyl group and the pyridine ring nitrogen, free rotation is likely restricted. Computational studies on similar substituted pyridines have shown that the nitro group is often twisted out of the plane of the aromatic ring. For instance, in a related compound, 2-N-phenylamino-3-nitro-4-methylpyridine, the dihedral angle between the NO₂ group and the pyridine ring was calculated to be around 25°. nih.gov A similar non-planar conformation is expected for this compound to minimize steric strain.
Methyl Group Rotation: The methyl group can also rotate, but the energy barrier for this rotation is generally low. The PES would show three equivalent energy minima corresponding to the staggered conformations of the hydrogen atoms relative to the pyridine ring.
Atomic Charge Analysis
Atomic charge analysis provides a quantitative measure of the electron distribution among the atoms in a molecule. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate these partial charges. The distribution of charges is a result of differences in electronegativity and resonance effects within the molecule.
In this compound, the atomic charges are significantly influenced by the functional groups:
Nitro Group: The highly electronegative oxygen atoms will carry a substantial negative charge. The nitrogen atom of the nitro group, being bonded to two oxygens, will have a significant positive charge.
Pyridine Ring: The nitrogen atom within the pyridine ring is more electronegative than the carbon atoms and will thus hold a negative charge. The carbon atoms in the ring will have varying charges; the carbon atom bonded to the nitro group (C2) is expected to be electron-deficient (positive charge), while others will be influenced by the combined effects of the nitro and methyl groups.
Methyl Group: The carbon atom of the methyl group will be slightly more negative than the hydrogen atoms attached to it.
Studies on the related compound 2-amino-3-nitropyridine using NBO analysis showed a redistribution of electron density, with the nitro group's nitrogen being highly positive and the oxygens highly negative. researchgate.net A similar pattern of charge delocalization and distribution is expected for this compound, which dictates its electrostatic interactions and reactivity.
Prediction of Spectroscopic Data
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. By calculating the molecular geometry and vibrational frequencies, it is possible to simulate spectra such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis). These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.govresearchgate.net
Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational modes of this compound. Key expected vibrations would include the characteristic symmetric and asymmetric stretching of the NO₂ group, C-H stretching from the methyl group and pyridine ring, and various ring stretching and bending modes. nih.gov
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.net For this compound, transitions are expected to be of the π → π* and n → π* type, involving the π-system of the pyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the nitro and methyl groups will cause shifts in the absorption maxima compared to unsubstituted pyridine.
NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions help in the assignment of experimental NMR signals to specific atoms in the molecule.
Comparing predicted spectra with experimental results provides a robust method for structural verification and detailed analysis of the molecule's electronic structure. researchgate.net
Nonlinear Optical (NLO) Properties and Hyperpolarizability
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics and optoelectronics. ias.ac.in Molecules with significant NLO properties often feature a π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. ias.ac.in
This compound possesses the necessary structural features for NLO activity: an electron-withdrawing nitro group and an electron-donating methyl group attached to a π-conjugated pyridine ring. The key parameter that quantifies the NLO response at the molecular level is the first hyperpolarizability (β).
Computational studies on similar pyridine derivatives have been performed to calculate their hyperpolarizability. The presence of donor-acceptor groups leads to a delocalization of electrons, which in turn enhances the NLO response. ias.ac.in Theoretical investigations on molecules like 3-methyl-4-nitropyridine (B157339) N-oxide have demonstrated the importance of combining accurate molecular property calculations with models that account for crystal packing effects to predict the macroscopic NLO susceptibility (χ⁽²⁾). researchgate.net The calculated hyperpolarizability of this compound is expected to be significant, making it a candidate for further investigation as an NLO material.
Singlet-Triplet State Distributions
The electronic states of a molecule are classified as either singlet or triplet, based on the spin of their electrons. In a singlet state, all electron spins are paired, while a triplet state has two unpaired electrons with parallel spins. The study of the distribution and energy separation of these states is critical for understanding photochemical processes.
For nitroaromatic compounds like this compound, the lowest excited singlet state (S₁) and triplet state (T₁) are often of n → π* or π → π* character. The transition from the ground state (S₀) to an excited singlet state is typically followed by either fluorescence back to the ground state or intersystem crossing (ISC) to a triplet state.
In related nitrobenzene (B124822) derivatives, photochemical reactions, such as the release of nitric oxide (NO), are often mediated through the triplet state. researchgate.net The process typically involves excitation to a bright singlet state, followed by ISC to a triplet manifold. The relative energies of the singlet and triplet states, and the efficiency of the ISC, are key determinants of the molecule's photochemistry. Theoretical calculations can map out the potential energy surfaces of these excited states and identify regions of singlet-triplet crossing, which are crucial for understanding reaction pathways. researchgate.net For this compound, the distribution of its singlet and triplet states would be fundamental to predicting its behavior upon exposure to light.
Applications in Advanced Materials and Functional Molecules Research
Organic Electronic and Optoelectronic Materials
The structure of 3-methyl-2-nitropyridine is foundational to the development of materials with interesting optical and electronic properties. The pyridine (B92270) ring provides a robust, electron-deficient scaffold that can be chemically modified to tune its performance in electronic and optoelectronic devices.
While this compound itself is not noted for strong fluorescence, it serves as a crucial intermediate in the synthesis of molecules that exhibit significant light-emitting properties. Researchers have successfully used 2-methyl-3-nitropyridines as starting materials to create more complex structures with notable fluorescence. mdpi.com A key example is the synthesis of 2-styryl-3-nitropyridines, which are formed by reacting 2-methyl-3-nitropyridines with various aromatic aldehydes. mdpi.com Some of the resulting 2-styrylpyridine (B8765038) compounds have demonstrated remarkable fluorescent properties. mdpi.com
Furthermore, studies on closely related isomers and derivatives highlight the potential of the nitropyridine scaffold in creating dyes. For instance, new derivatives of 2-N-phenylamino-3-nitro-6-methylpyridine have shown promise when incorporated into chitosan-based polymers, exhibiting excellent color intensity and stability. mdpi.com Research into other isomers, such as 3-hydroxy-6-methyl-2-nitropyridine (B146962), has also identified fluorescence emission in the visible region of the spectrum. researchgate.net
The chemical reactivity of this compound allows for its incorporation into larger, functional systems. It is considered a useful byproduct of formamide (B127407) production and can be activated to create an intermediate for synthesizing nucleosides. biosynth.com This positions it as a building block for biologically significant molecules.
The broader class of nitropyridine derivatives is being actively explored for creating functional materials. A notable application involves the integration of 2-N-phenylamino-methyl-nitropyridine derivatives into chitosan-based polymer films. mdpi.com These experiments have shown that the dyes dissolve effectively in the chitosan (B1678972) gel, enabling efficient and economical coloring, which can enhance the functional properties of the final material for applications like specialized packaging films. mdpi.com
Third-order nonlinear optical (NLO) materials are critical for applications in photonics and optoelectronics, including optical switching and modulation. washington.edu Organic molecules, particularly those with donor-acceptor structures and delocalized π-electron systems, are of great interest for these applications. bohrium.com Nitropyridine derivatives are among the classes of organic compounds studied for their NLO properties. optica.orgpageplace.de
While data on this compound itself is limited, extensive research on its close derivative, 3-hydroxy-6-methyl-2-nitropyridine (3H6M2NP), underscores the potential of this molecular framework. Single crystals of 3H6M2NP have been grown and characterized as a novel third-order NLO material. researchgate.net Using the Z-scan technique, researchers have determined its key NLO properties, which are summarized in the table below. researchgate.net The material's thermal stability up to 182 °C further enhances its suitability for NLO applications. researchgate.net
Interactive Table: Third-Order NLO Properties of 3-hydroxy-6-methyl-2-nitropyridine (3H6M2NP)
| Property | Symbol | Value | Unit |
|---|---|---|---|
| Third-Order Nonlinear Susceptibility | χ³ | 3.65 x 10⁻⁵ | esu |
| Nonlinear Refractive Index | n₂ | 6.42 x 10⁻⁸ | cm²/W |
| Nonlinear Absorption Coefficient | β | 7.2 x 10⁻⁴ | cm/W |
Data sourced from Z-scan technique measurements. researchgate.net
Catalysis and Reagent Development
In the realm of chemical synthesis, this compound serves as both a reagent and a precursor, valued for its reactivity.
This compound is a reactive compound, particularly towards nucleophiles. biosynth.com It can be used as a synthetic intermediate; for example, it is a precursor in a multi-step synthesis of 2-methyl-3-nitropyridines, which involves reactions with malonic esters followed by hydrolysis and decarboxylation. mdpi.com
These synthesized 2-methyl-3-nitropyridines, in turn, act as valuable reagents. They react with a variety of aromatic aldehydes under mild conditions to produce 2-vinyl-3-nitropyridines (2-styrylpyridines) in high yields. mdpi.com This reaction provides a metal-free alternative to traditional cross-coupling methods like the Heck reaction. mdpi.com The general class of 3-alkylated/arylated 5-nitropyridines are also widely used as synthetic intermediates in the preparation of biologically active compounds. acs.org Additionally, the compound itself is described as catalytic, yielding methyl groups and dioxane as products when heated at high temperatures. biosynth.com
Medicinal and Agrochemical Research Applications
Pharmaceutical Intermediates and Drug Synthesis
The chemical scaffold of 3-Methyl-2-nitropyridine is a significant component in the field of medicinal chemistry, serving as a versatile precursor and building block for a wide range of pharmaceutical agents. Its unique arrangement of a pyridine (B92270) ring functionalized with both a methyl and a nitro group provides multiple reactive sites for synthetic modification, making it an indispensable intermediate in the creation of complex organic molecules. nbinno.com The pyridine moiety is a common feature in many biologically active molecules, and the functional groups on this compound allow for precise chemical alterations to fine-tune pharmacological properties. nbinno.com
This compound belongs to the nitropyridine class of compounds, which are recognized as convenient and readily available precursors for a diverse array of mono- and polynuclear heterocyclic systems. mdpi.com These resulting systems have demonstrated a wide spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.com The synthetic utility of the 2-methyl-3-nitropyridine (B124571) structure is enhanced by its reactivity. For instance, the methyl group can react with various aromatic aldehydes to yield 2-styryl-3-nitropyridines, while the nitro group can be readily substituted by nucleophiles like thiolate anions through an SNAr mechanism. mdpi.com This flexibility allows chemists to construct complex molecular architectures from a relatively simple starting material. mdpi.com
In the pharmaceutical industry, this compound and its derivatives are utilized as intermediates in the synthesis of various drugs, including synthetic antibiotics. While specific pathways for major commercial antibiotics originating directly from this compound are not extensively detailed in recent literature, the broader class of nitropyridine and nitroaromatic compounds is crucial in developing new antibacterial agents. mdpi.comgoogle.com For example, research into novel nitroimidazole derivatives, which share the key nitro functional group, highlights the ongoing effort to find new antibacterial agents to combat drug-resistant bacteria. google.com The synthesis of functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, which have shown significant antibacterial activity, further illustrates the importance of the substituted pyridine core in developing new antimicrobial agents. researchgate.net
The 2-methyl-3-nitropyridine scaffold is implicated in the synthesis of potential anti-inflammatory agents. nbinno.com A structurally similar compound, 6-chloro-2-methyl-3-nitropyridine, is explicitly used as an intermediate to synthesize drug candidates targeting inflammatory conditions. nbinno.com The broader family of pyridine derivatives has been explored for creating non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has focused on synthesizing new N-pyridinyl(methyl)indolylpropanamides that act as topical inflammation inhibitors. nih.gov Furthermore, other heterocyclic structures, such as methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety and pyrrole (B145914) derivatives, have been developed and have shown potent in vivo anti-inflammatory and analgesic activities, underscoring the therapeutic potential of novel heterocyclic compounds in this area. unina.itmdpi.com
Nitropyridines, including structures related to this compound, serve as valuable intermediates in the synthesis of compounds aimed at treating neurodegenerative conditions. mdpi.com The development of microtubule-targeting agents, which are crucial in cell division and transport, has been a focus of cancer research but also has implications for neurological disorders where microtubule stability is compromised. nih.gov While some microtubule-targeting agents are associated with neurotoxicity, the development of novel compounds with improved profiles is an active area of research. nih.gov The use of 3-nitropyridine (B142982) analogues as potent microtubule-targeting agents demonstrates the potential of this chemical class in therapies that involve cellular dynamics. nih.gov
The 3-nitropyridine scaffold is a key component in the development of novel anti-cancer agents. nih.gov Researchers have reported that 3-nitropyridine analogues are a potent class of microtubule-targeting agents that exhibit powerful anti-cancer effects across a broad range of cancer types. nih.gov These compounds function by inducing cell cycle arrest in the G2-M phase and inhibiting tubulin polymerization by binding to the colchicine (B1669291) site of tubulin. nih.gov
A study on two such analogues, 4AZA2891 and 4AZA2996, demonstrated significant in vitro cytotoxicity and in vivo efficacy in a colon cancer model. nih.gov The specific substitution pattern on the 3-nitropyridine scaffold in these compounds resulted in a 100-fold increase in cytotoxicity compared to earlier derivatives. nih.gov Thieno[3,2-b]pyridine derivatives have also shown promise as antitumor agents against triple-negative breast cancer (TNBC) cell lines. mdpi.com
| Compound | Target | Mechanism of Action | Effect | In Vivo Model |
|---|---|---|---|---|
| 4AZA2891 | Microtubules (Tubulin) | Inhibits tubulin polymerization | Effectively inhibited cancer growth | Murine heterotopic xenograft model of colon cancer |
| 4AZA2996 | Microtubules (Tubulin) | Binds to the colchicine-site of tubulin | High potency in NCI-60 cell line screen | Not specified for in vivo |
Positron Emission Tomography (PET) is a critical noninvasive imaging technology in clinical research and drug development that utilizes radiolabeled compounds (radiotracers) to visualize and quantify physiological processes. mdpi.comnih.govmoravek.com The development of novel PET radioligands is essential for studying oncology targets and neurological disorders. nih.govrti.org
Agrochemical Applications
Pyridine-based compounds are integral to the modern agrochemical industry, forming the active ingredients in a multitude of high-performance pesticides, including fungicides, herbicides, and insecticides. nih.gov The stability of the pyridine ring combined with the reactivity afforded by substituents like nitro and methyl groups allows for the synthesis of agrochemicals with desirable properties.
This compound serves as a key building block, or intermediate, for the synthesis of more complex active ingredients for pesticides and fungicides. The pyridine core is a common feature in fourth-generation pesticides, which are known for high efficacy and low toxicity. nih.gov The presence of the nitro group facilitates nucleophilic substitution reactions, allowing for the introduction of other functional groups to fine-tune the biological activity of the final product. mdpi.com Its structural relative, 3-methylpyridine (B133936), is a precursor to major agrochemicals, highlighting the industrial importance of this chemical family. nih.gov
Pyridine and pyrimidine (B1678525) derivatives are widely used as selective herbicides to control broadleaf weeds in various agricultural and non-agricultural settings. epa.gov While specific commercial herbicides directly formulated from this compound are not prominently detailed, its chemical properties make it a suitable intermediate for producing active ingredients used in such formulations. Herbicidal compositions often contain pyridine carboxylic acids or other derivatives that are synthesized from precursors like nitromethylpyridines. These formulations are designed for applications such as pre-emergence or post-emergence control of weeds in cereal crops, maize, and rangeland. epo.org
The development of novel insecticides relies heavily on heterocyclic chemistry, with the pyridine ring being a critical structural motif. nih.gov 3-Methylpyridine is a known precursor in the synthesis of vital insecticides. nih.gov Derivatives of this compound are explored for their insecticidal activity. The synthesis process involves modifying the functional groups on the pyridine ring to create compounds that target specific biological pathways in insects, such as the nicotinic acetylcholine (B1216132) receptor. Research into pyridine derivatives has yielded compounds with potent activity against pests like aphids and the larvae of various Lepidoptera. researchgate.net
The structure of this compound contributes to the enhanced efficacy and selectivity of the agrochemicals derived from it. The stable pyridine ring ensures longevity in the field, while the specific positioning of the methyl and nitro groups influences the molecule's interaction with the target enzyme or receptor in the pest. This structural arrangement allows for the creation of pesticides that are highly lethal to target pests but have low environmental residues and reduced toxicity to non-target organisms, aligning with the goals of green agriculture. google.com
Environmental and Toxicological Considerations in Research Contexts
Ecotoxicological Research
Specific ecotoxicological data for 3-methyl-2-nitropyridine is not extensively documented in publicly available scientific literature. The primary focus of existing research has been on the broader category of pyridine (B92270) and its simpler alkylated derivatives. Alkylpyridines are recognized as toxic environmental pollutants, often detected in surface and groundwater near industrial sites. However, detailed studies quantifying the acute and chronic toxicity of this compound to various aquatic and terrestrial organisms are currently limited.
To understand the potential ecotoxicological effects, researchers often draw inferences from related compounds. For instance, the toxicity of various pyridine derivatives has been studied in microorganisms, indicating that high concentrations can be inhibitory to microbial growth. The introduction of a nitro group, as in this compound, may influence its toxicological properties, but specific research to confirm this is needed.
Degradation Pathways and Environmental Fate Studies
The environmental fate of this compound is largely determined by its susceptibility to biotic and abiotic degradation processes. While specific studies on this compound are scarce, research on the biodegradation of pyridine and methylpyridines provides a foundational understanding of potential metabolic pathways.
Microbial degradation is a key process in the environmental breakdown of pyridine derivatives. asm.orgnih.gov Studies on related compounds, such as 3-methylpyridine (B133936), have identified several bacterial strains capable of utilizing them as a source of carbon and nitrogen. For example, strains of Gordonia and Arthrobacter have been shown to degrade 3-methylpyridine. nih.govnih.govresearchgate.net
Based on the degradation of analogous compounds, several potential initial steps in the biodegradation of this compound can be hypothesized:
Hydroxylation of the pyridine ring: This is a common initial step in the aerobic degradation of many aromatic compounds, catalyzed by monooxygenase or dioxygenase enzymes. nih.govresearchgate.net
Oxidation of the methyl group: The methyl substituent can be oxidized to a carboxylic acid group. nih.gov
Reduction of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group, which can alter the compound's properties and subsequent degradation steps.
Following these initial transformations, the pyridine ring is typically cleaved, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. For instance, the degradation of 3-methylpyridine by Gordonia nitida LE31 has been proposed to proceed via C-2–C-3 ring cleavage. nih.govresearchgate.net Similarly, the degradation of pyridine by Arthrobacter sp. involves enzymatic cleavage of the C-2–C-3 bond. asm.org
The persistence of this compound in the environment will depend on various factors, including the presence of competent microbial populations, and environmental conditions such as pH, temperature, and oxygen availability. The nitro group may influence the rate and pathway of degradation compared to its non-nitrated counterpart, 3-methylpyridine.
Interactive Data Table: Potential Degradation Pathways of Pyridine Derivatives
| Initial Degradation Step | Description | Relevant Microorganisms (from related compounds) |
| Ring Hydroxylation | Addition of a hydroxyl group to the pyridine ring, often a prerequisite for ring cleavage. | Alcaligenes faecalis nih.gov |
| Methyl Group Oxidation | Oxidation of the methyl side chain to form a carboxylic acid. | Pseudomonas sp. nih.gov |
| Ring Reduction | Saturation of the aromatic ring prior to cleavage. | Not commonly observed as an initial step in aerobic degradation. |
| Ring Cleavage | Opening of the pyridine ring to form aliphatic intermediates. | Arthrobacter sp., Gordonia nitida asm.orgnih.gov |
It is important to emphasize that these pathways are inferred from studies on structurally similar compounds and that dedicated research is necessary to elucidate the specific environmental fate and ecotoxicological profile of this compound.
Future Research Directions and Open Challenges
Exploration of Novel Synthetic Routes
While established methods for the synthesis of 3-Methyl-2-nitropyridine exist, there is a continuous drive towards the development of more efficient, sustainable, and versatile synthetic strategies. Future research in this area is expected to focus on several key aspects:
Greener Synthetic Methodologies: Conventional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. A significant future challenge lies in developing greener alternatives that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. rasayanjournal.co.inmdpi.com This could involve exploring biocatalytic methods, microwave-assisted synthesis, or flow chemistry approaches to enhance the sustainability of this compound production. rasayanjournal.co.in
Catalytic C-H Nitration: Direct and selective nitration of the C2 position of 3-methylpyridine (B133936) would be a highly atom-economical route to this compound. However, controlling the regioselectivity of electrophilic aromatic substitution on the pyridine (B92270) ring is a formidable challenge. Future research could focus on the design of novel catalysts, potentially based on transition metals, that can direct the nitration to the desired position through C-H activation.
Novel Building Blocks and Ring-Formation Strategies: Instead of functionalizing a pre-existing pyridine ring, future synthetic strategies could explore the construction of the this compound core from acyclic precursors. This approach could offer greater flexibility in introducing various substituents and could lead to the discovery of entirely new synthetic pathways.
A comparative look at existing and potential synthetic approaches is presented in Table 1.
| Synthetic Approach | Current Status | Future Challenges |
| Nitration of 3-Methylpyridine | Established but often lacks regioselectivity, leading to mixtures of isomers. | Development of highly regioselective nitrating agents or catalytic systems. |
| From 2-Chloro-3-methylpyridine | A common route involving nucleophilic substitution of the chloro group. | Improving the efficiency and sustainability of the nitrating step. |
| Ring-Closing Reactions | Less explored for this specific compound. | Designing efficient and high-yielding cyclization strategies from acyclic precursors. |
| Green Chemistry Approaches | In early stages of exploration for nitropyridine synthesis in general. rasayanjournal.co.in | Adapting and optimizing methods like microwave-assisted synthesis or flow chemistry for this compound. rasayanjournal.co.in |
Discovery of New Reactivity Patterns
The reactivity of this compound is largely dominated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). While this is a well-utilized reactivity pattern, there is a significant opportunity to uncover new and unconventional reaction pathways.
Beyond SNAr of the Nitro Group: While the displacement of the nitro group is a common transformation, exploring reactions where the nitro group is retained and other positions of the ring are functionalized is a key area for future research. This could involve developing methodologies for selective C-H functionalization at the C4, C5, or C6 positions. nih.govdmaiti.comrsc.org
Activation of the Methyl Group: The methyl group at the C3 position offers a handle for various transformations. Future research could focus on developing methods for the selective oxidation, halogenation, or metalation of this methyl group, opening up avenues for further derivatization and the synthesis of novel compounds. The condensation of 2-methyl-3-nitropyridines with aromatic aldehydes demonstrates the reactivity of the methyl group. mdpi.comresearchgate.net
Photocatalysis and Radical Chemistry: The application of photoredox catalysis could unlock novel reactivity patterns for this compound. This could involve single-electron transfer processes leading to radical intermediates, which could then participate in a variety of bond-forming reactions that are not accessible through traditional ionic pathways.
Iron-Catalyzed Denitration: A novel iron-catalyzed denitration reaction has been reported for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org This represents a significant departure from typical nitropyridine reactivity and opens the door for exploring other metal-catalyzed transformations that involve cleavage of the C-NO2 bond. organic-chemistry.org
Advanced Material Science Applications
The unique electronic properties of the nitropyridine core make this compound and its derivatives attractive building blocks for the development of advanced organic materials.
Nonlinear Optical (NLO) Materials: The combination of an electron-donating methyl group and a strong electron-withdrawing nitro group can lead to molecules with large second-order nonlinear optical responses. acs.orgresearchgate.netdtic.milymerdigital.com Future research could focus on the design and synthesis of new chromophores based on the this compound scaffold with enhanced thermal stability and processability for applications in optoelectronics and telecommunications. acs.orgresearchgate.netdtic.milymerdigital.com
Organic Semiconductors: The pyridine ring is a common motif in organic semiconductors. By tuning the electronic properties of this compound through derivatization, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). osti.gov
Fluorescent Probes and Sensors: The functionalization of this compound can lead to the development of novel fluorescent molecules. mdpi.comnih.gov These molecules could be designed to exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions, making them promising candidates for chemical sensors and bioimaging agents. mdpi.comnih.gov
Targeted Drug Discovery and Development
Nitropyridine derivatives are valuable intermediates in the synthesis of biologically active molecules. nih.govnih.govresearchgate.net Future research in this area will likely focus on a more targeted approach to drug discovery and development.
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. nih.govmdpi.comed.ac.ukmdpi.com this compound can serve as a starting point for the synthesis of novel kinase inhibitors targeting specific cancer-related pathways. For instance, derivatives of nitropyridines have been investigated as Janus kinase 2 (JAK2) inhibitors. nih.govresearchgate.net
Anticancer Agents: 3-Nitropyridine (B142982) analogues have been identified as a novel class of microtubule-targeting agents with potent anti-cancer effects. nih.gov Further exploration of the structure-activity relationship (SAR) of this compound derivatives could lead to the development of more potent and selective anticancer drugs with improved therapeutic profiles. nih.govmdpi.comnih.gov
Antimicrobial and Antiviral Agents: The pyridine nucleus is present in numerous antimicrobial and antiviral drugs. The unique substitution pattern of this compound could be exploited to design new agents with novel mechanisms of action to combat drug-resistant pathogens.
Table 2 provides a summary of potential therapeutic targets for derivatives of this compound.
| Therapeutic Target | Potential Application | Key Research Challenges |
| Janus Kinase 2 (JAK2) | Treatment of myeloproliferative neoplasms and inflammatory diseases. nih.govresearchgate.net | Achieving high selectivity over other kinases to minimize off-target effects. |
| Tubulin | Anticancer therapy by disrupting microtubule dynamics. nih.gov | Overcoming drug resistance and reducing neurotoxicity. nih.gov |
| Bacterial and Viral Enzymes | Treatment of infectious diseases. | Identifying specific molecular targets and optimizing for potency and safety. |
Computational Methodological Advancements for Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide valuable insights and guide experimental efforts.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict its reactivity towards various reagents. sigmaaldrich.comsemanticscholar.orgrsc.org This can help in designing new reactions and understanding the factors that control regioselectivity. sigmaaldrich.comsemanticscholar.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies: For drug discovery applications, QSAR modeling can be used to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. tandfonline.com This can facilitate the rational design of more potent and selective drug candidates. tandfonline.com
In Silico Screening for Materials Properties: Computational methods can be used to predict the electronic and optical properties of new materials based on the this compound scaffold. This can accelerate the discovery of novel NLO materials and organic semiconductors by allowing for the virtual screening of large libraries of candidate molecules.
The synergy between computational predictions and experimental validation will be crucial in overcoming the challenges and realizing the full potential of this compound in various fields of science and technology.
Q & A
Q. What are the key physical and chemical properties of 3-Methyl-2-nitropyridine, and how are they experimentally determined?
- Methodological Answer : The compound (CAS 18368-73-5) has a boiling point of 266.6°C, density of 1.246 g/cm³, and flash point of 115°C. These properties are typically determined via differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) for purity, and density meters for specific gravity. Structural confirmation requires spectroscopic techniques:
Q. How is this compound synthesized, and what steps ensure regioselectivity?
- Methodological Answer : A common route involves nitration of 3-methylpyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Regioselectivity at the 2-position is achieved by steric and electronic effects of the methyl group. Post-synthesis purification uses fractional distillation or column chromatography. Validation requires comparative analysis with spectral databases .
Advanced Research Questions
Q. How does this compound participate in nucleophilic aromatic substitution (SNAr) reactions, and what factors influence its reactivity?
- Methodological Answer : SNAr reactions with [¹⁸F]fluoride at 140°C yield 3-methyl-2-[¹⁸F]fluoropyridine with radiochemical yields (RCY) of 70–89% in 1–30 minutes. The methyl group at the 3-position slightly deactivates the ring but does not significantly hinder substitution due to favorable resonance stabilization of the Meisenheimer intermediate. Optimization involves:
Q. What methodologies are used to synthesize brominated derivatives of this compound for insecticide development?
- Methodological Answer : this compound reacts with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, 60–80°C) to yield 2-nitro-3-pyridylmethylbromide. Reaction monitoring via TLC (hexane:ethyl acetate) and purification by recrystallization (ethanol/water) ensures high yield. The brominated product serves as a precursor for cross-coupling reactions in agrochemical synthesis .
Q. How can microwave-assisted synthesis improve the efficiency of functionalizing this compound?
- Methodological Answer : Microwave irradiation accelerates reactions like halogenation or phenoxy substitution by reducing reaction times (e.g., from hours to minutes) and improving yields. For example, coupling this compound with 2-halophenols under microwaves (150°C, 300 W) in DMF achieves >80% conversion. Real-time monitoring via inline IR spectroscopy ensures reaction control .
Q. How do substituent effects on this compound challenge traditional SNAr reactivity models?
- Methodological Answer : Despite the electron-donating methyl group at the 3-position, this compound exhibits high SNAr reactivity with [¹⁸F]fluoride, contradicting classical Hammett predictions. Computational studies (DFT) reveal that the nitro group’s strong electron-withdrawing effect dominates, stabilizing the transition state. Experimental validation involves comparative kinetics with substituted analogs (e.g., 3-methoxy-2-nitropyridine) .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the stability of this compound under basic conditions?
- Methodological Answer : Discrepancies arise from solvent choice and base strength. In aqueous NaOH (pH >12), the nitro group may hydrolyze, while in anhydrous DMF with mild bases (e.g., K₂CO₃), the compound remains stable. Stability assays via HPLC (C18 column, acetonitrile/water) under varied conditions clarify degradation pathways. Contradictions are resolved by controlling water content and base strength .
Safety and Handling
Q. What safety protocols are critical when handling this compound in radiopharmaceutical synthesis?
- Methodological Answer : Due to its nitro group (oxidizer) and pyridine toxicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
